

thermal decomposition of nickel formate dihydrate

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Compound of Interest

Compound Name: Nickel formate

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An In-depth Technical Guide on the Thermal Decomposition of **Nickel Formate** Dihydrate

Introduction

Nickel formate dihydrate ($\text{Ni}(\text{HCOO})_2 \cdot 2\text{H}_2\text{O}$) is a significant precursor material in materials science and catalysis. Its thermal decomposition is a widely employed method for the synthesis of high-purity, finely divided nickel metal or nickel oxide nanoparticles.^{[1][2]} These resulting nanomaterials are crucial in various applications, including hydrogenation catalysts, magnetic materials, and electrodes for multilayer ceramic capacitors. Understanding the mechanism, kinetics, and influencing factors of its decomposition is critical for controlling the properties of the final product, such as particle size, morphology, and crystalline phase.

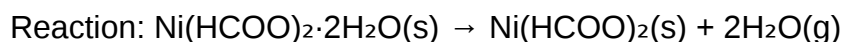
This technical guide provides a comprehensive overview of the thermal decomposition of **nickel formate** dihydrate, consolidating data from various studies. It details the multi-step decomposition process under different atmospheric conditions, presents quantitative data in a structured format, outlines common experimental protocols, and visualizes key pathways and workflows.

The Decomposition Pathway

The thermal decomposition of **nickel formate** dihydrate is not a single-step event but a sequential process that is highly dependent on the surrounding atmosphere. It generally proceeds in two distinct stages: an initial dehydration followed by the decomposition of the resulting anhydrous **nickel formate**.^{[3][4]}

Stage I: Dehydration

The first stage involves the loss of the two water molecules of crystallization to form anhydrous **nickel formate**. This endothermic process typically occurs at relatively low temperatures.



Studies show this dehydration step occurs upon heating to approximately 130–140°C.[2]

Kinetic analyses of thermogravimetric data suggest that this dehydration step is best described by phase boundary models.[3]

Stage II: Decomposition of Anhydrous Nickel Formate

The second stage involves the breakdown of the anhydrous **nickel formate**. The final products of this stage are critically dependent on the atmosphere in which the decomposition is conducted.

- In an Inert Atmosphere (Vacuum or Nitrogen): When heated in a vacuum or an inert gas flow, anhydrous **nickel formate** decomposes to form pure, metallic nickel powder.[2] This process is typically carried out at temperatures around 300°C.[2] The decomposition releases carbon dioxide, water, and hydrogen gas.[2] Reaction: $\text{Ni}(\text{HCOO})_2(\text{s}) \rightarrow \text{Ni}(\text{s}) + 2\text{CO}_2(\text{g}) + \text{H}_2(\text{g}) + \text{H}_2\text{O}(\text{g})$ (Note: Gaseous products can vary based on intermediate reactions).
- In an Oxidizing Atmosphere (Air or Oxygen): In the presence of air or oxygen, the decomposition of the anhydrous salt yields nickel oxide (NiO).[3][5] This reaction occurs in a similar temperature range of 250-300°C.[6] Some studies have reported the formation of a mixture of metallic nickel and nickel oxide when the decomposition is carried out in air.[3] The kinetic mechanism for this step has been described by a branching nucleation model.[3] [4] Reaction: $\text{Ni}(\text{HCOO})_2(\text{s}) + \frac{1}{2}\text{O}_2(\text{g}) \rightarrow \text{NiO}(\text{s}) + 2\text{CO}_2(\text{g}) + \text{H}_2\text{O}(\text{g})$

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for the thermal decomposition of **nickel formate** dihydrate.

Table 1: Thermal Decomposition Stages and Products

Stage	Reactant	Atmosphere	Temperature Range (°C)	Solid Product(s)	Gaseous Products
I: Dehydration	$\text{Ni}(\text{HCOO})_2 \cdot 2\text{H}_2\text{O}$	Air, Vacuum	130 - 140[2]	Anhydrous $\text{Ni}(\text{HCOO})_2$	H_2O [2]
II: Decomposition	Anhydrous $\text{Ni}(\text{HCOO})_2$	Vacuum	~300[2]	Metallic Nickel (Ni)[1][2]	CO_2 , H_2O , H_2 [2]

| II: Decomposition | Anhydrous $\text{Ni}(\text{HCOO})_2$ | Air / Oxygen | 250 - 300+[3][6] | Nickel Oxide (NiO), or Ni + NiO mixture[3][5] | CO_2 , H_2O [5] |

Table 2: Mass Loss Data from Thermogravimetric Analysis (TGA)

Stage	Process	Theoretical Mass Loss (%)
I	Dehydration (Loss of $2\text{H}_2\text{O}$)	19.4%
II	Decomposition to Ni (from anhydrous)	59.7%
II	Decomposition to NiO (from anhydrous)	49.6%
Overall	Decomposition of Dihydrate to Ni	67.5%

| Overall | Decomposition of Dihydrate to NiO | 59.4% |

Note: Theoretical mass loss is calculated based on the molar masses of the compounds. Observed mass loss from experimental TGA curves generally aligns closely with these values.

Table 3: Kinetic Parameters

Decomposition Stage	Atmosphere	Activation Energy (Ea)	Kinetic Model
Dehydration	Air	Not specified	Phase boundary models[3]
Decomposition	Air	Not specified	Branching nucleation model[3]

| Decomposition | Oxygen | $150 \pm 10 \text{ kJ mol}^{-1}$ [5] | Not specified |

Experimental Protocols

The characterization of the thermal decomposition of **nickel formate** dihydrate involves several key analytical techniques.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This is the most common technique for studying thermal decomposition.

- Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere and to detect exothermic or endothermic transitions.
- Methodology:
 - A small, precisely weighed sample (typically 5-10 mg) of **nickel formate** dihydrate is placed in a crucible (e.g., alumina or platinum).
 - The crucible is placed in the TGA/DTA furnace.
 - The furnace is purged with a desired gas (e.g., nitrogen for inert, air for oxidizing) at a specific flow rate.
 - The sample is heated at a constant linear rate (e.g., 5-20 °C/min) over a defined temperature range (e.g., room temperature to 500 °C).

- The instrument continuously records the sample's mass (TG curve) and the temperature difference between the sample and a reference (DTA curve). The data is then analyzed to determine decomposition temperatures and mass loss percentages.[3][4]

X-ray Diffraction (XRD)

- Objective: To identify the crystalline phases of the solid materials before, during, and after decomposition.
- Methodology:
 - A powder sample of the material (the initial dihydrate, an intermediate quenched at a specific temperature, or the final product) is prepared.
 - The sample is exposed to a monochromatic X-ray beam.
 - The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
 - The resulting diffraction pattern is a fingerprint of the crystalline structure and is compared to reference patterns (e.g., from the JCPDS database) to identify the phases present.

Electron Microscopy (SEM and TEM)

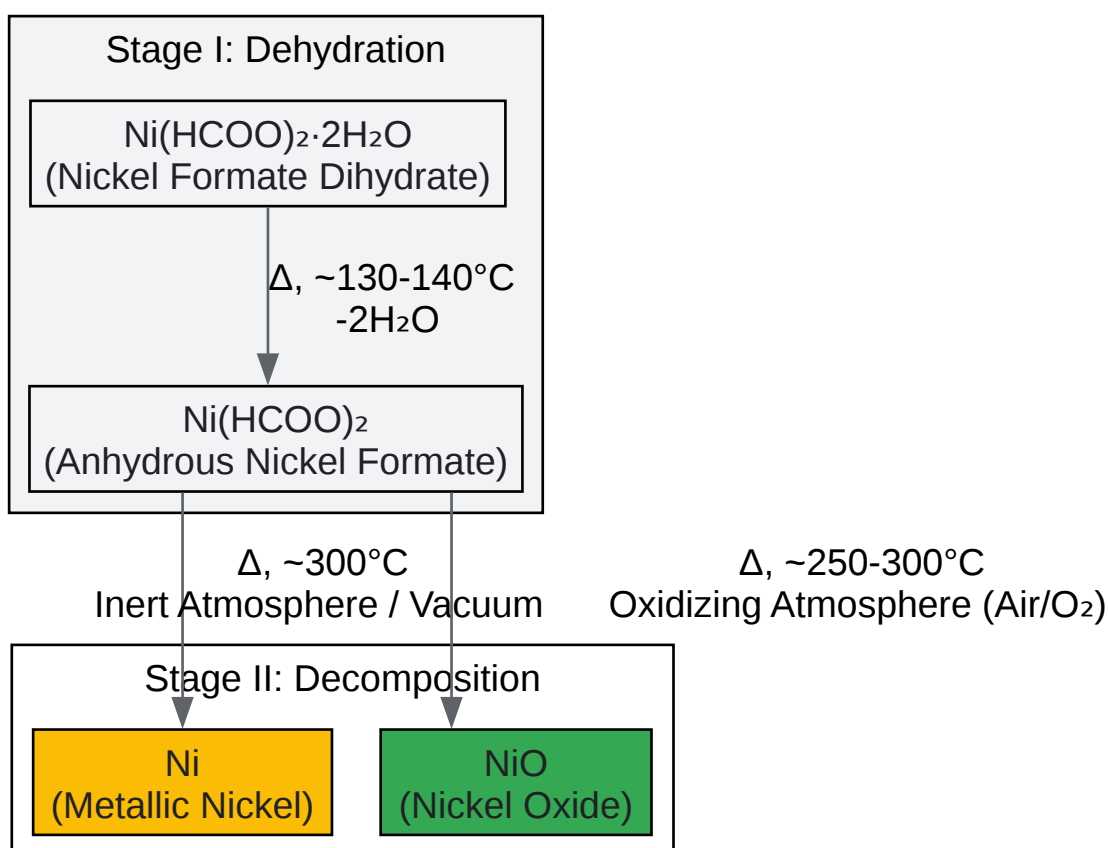
- Objective: To investigate the morphology, particle size, and microstructure of the initial reactant and the solid decomposition products.
- Methodology:
 - Scanning Electron Microscopy (SEM): Provides information about the surface topography and morphology of the sample. A beam of electrons is scanned over the sample surface, and the resulting signals are used to generate an image. Studies have used SEM to show changes from the original crystals to aggregates of small cubes of NiO after decomposition.[3]
 - Transmission Electron Microscopy (TEM): Used for higher-resolution imaging of the particle size and shape, especially for the nanoscale products. A beam of electrons is transmitted through an ultrathin sample to form an image.

In Situ Spectroscopic Analysis

- Objective: To study the chemical and structural transformations of the material in real-time as it is being heated.
- Methodology: Techniques like Quick Scanning X-ray Absorption Fine Structure (QXAFS) can be applied during the pyrolytic decomposition to obtain spectra in seconds, allowing for the identification of transient intermediates, such as the nickel oxide intermediate formed during decomposition to nickel metal.^[1]

Visualizations

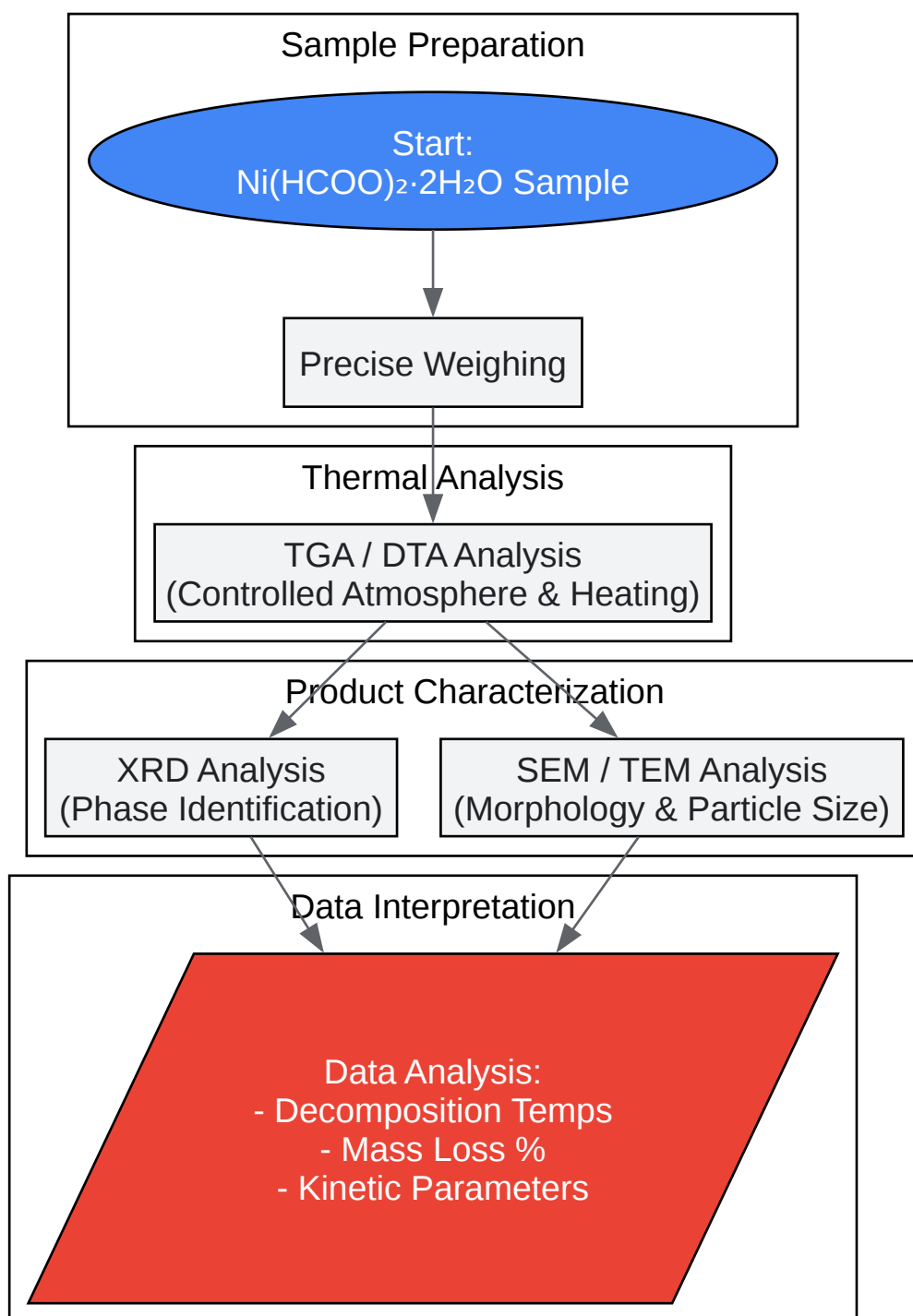
Decomposition Pathway Diagram



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Caption: Reaction pathway for the thermal decomposition of **nickel formate** dihydrate.

Experimental Workflow Diagram



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Caption: General experimental workflow for studying thermal decomposition.

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